molecular formula C13H11Br B018806 3-(Bromomethyl)biphenyl CAS No. 14704-31-5

3-(Bromomethyl)biphenyl

Cat. No.: B018806
CAS No.: 14704-31-5
M. Wt: 247.13 g/mol
InChI Key: RTFPTPXBTIUISM-UHFFFAOYSA-N
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Description

3-(Bromomethyl)biphenyl: is an organic compound characterized by a bromomethyl functional group attached to a biphenyl backbone.

Mechanism of Action

: Khan Academy, Reactions at the benzylic position : MilliporeSigma, 4,4 -Bis(bromomethyl)biphenyl : Ambeed, 3-(Bromomethyl)-2-methyl-1,1’-biphenyl

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)biphenyl typically involves the bromination of 3-methylbiphenyl. One common method includes the use of a brominating agent such as bromine, N-bromosuccinimide, or a hydrobromic acid/alkali metal bromate system under photo-irradiation . The reaction is carried out in a two-phase medium, often involving solvents like methylene dichloride and water, and maintained at a temperature around 50°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-(Bromomethyl)biphenyl is widely used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In biological research, it is used to synthesize compounds that can act as inhibitors or activators of specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of polymers, agrochemicals, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a valuable building block in material science .

Comparison with Similar Compounds

Uniqueness: 3-(Bromomethyl)biphenyl is unique due to its biphenyl backbone, which provides a rigid and planar structure. This rigidity can influence the reactivity and selectivity of the compound in various chemical reactions. Additionally, the biphenyl structure can participate in π-π interactions, making it useful in the design of materials with specific electronic properties .

Properties

IUPAC Name

1-(bromomethyl)-3-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFPTPXBTIUISM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397563
Record name 3-(Bromomethyl)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14704-31-5
Record name 3-(Bromomethyl)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Bromomethyl)biphenyl
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Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere a stirred solution of 12.9 grams of 3-phenylphenylmethanol in 50 mL of 47-49% hydrobromic acid was heated at reflux for two hours. Thin layer chromatographic analysis of the reaction mixture indicated that the reaction was incomplete. An additional 50 mL of 47-49% hydrobromic acid was added, and the stirred reaction mixture was heated at reflux for an additional two hours. After this time the reaction mixture was poured into ice-water, and the mixture was extracted with 100 mL of diethyl ether. The extract was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure, yielding 16.2 grams of 3-phenylphenylmethyl bromide. The NMR spectrum was consistent with the proposed structure.
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12.9 g
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reactant
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50 mL
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ice water
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Synthesis routes and methods II

Procedure details

3-Phenylbenzyl bromide (melting point 54°-56° C.) was prepared by illumination of a solution of 3-phenyltoluene and N-bromosuccinimide in carbon tetrachloride in the presence of azobisisobutyronitrile.
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Synthesis routes and methods III

Procedure details

p-tert-butylbenzoic acid (10.1 g) and thionyl chloride (20.2 g) were mixed with 100 ml of chloroform, followed by heating under reflux for 5 hours. After the solvent and the remaining thionyl chloride were distilled off under reduced pressure, the residue was dissolved in 10 ml of chloroform. The resulting chloroform solution was added dropwise to 17 ml of a 40% solution of methylamine in methanol under ice cooling. The temperature of the resulting mixture was allowed to rise to room temperature, at which the mixture was stirred for 48 hours. To the reaction mixture, 100 ml of 2 N hydrochloric acid were added. The resulting mixture was extracted with 100 ml of dichloromethane, and the organic layer was added first with water and then with a saturated aqueous solution of sodium chloride so that the organic layer was washed. The organic layer was washed further with a saturated aqueous solution of sodium hydrogencarbonate and the solvent was distilled off, whereby N-methyl-4-tert-butylbenzoic acid amide was obtained. The acid amide was dissolved in 100 ml of diethyl ether. After 3 g of lithium aluminum hydride were mixed, the resulting mixture was heated for 6 hours under reflux under a nitrogen gas atmosphere. After water was added under ice cooling to terminate the reaction, the insoluble matter was collected by filtration and was then washed with diethyl ether. The filtrate and the washing were combined and then washed with water, and the solvent was dissolved off under reduced pressure, whereby 3.69 g of N-(4-tert-butylbenzyl)methylamine were obtained. On the side, 9.83 g of 3-phenyltoluene were dissolved in 100 ml of carbon tetrachloride, followed by the addition of 10.5 g of N-bromosuccinimide and 150 mg of benzoyl peroxide. The resulting mixture was heated for 3 hours under reflux. The reaction mixture was allowed to cool down. The insoluble matter was filtered off. Subsequent to concentration of the filtrate, the resulting concentrate was purified by chromatography on a silica gel column (eluent: hexane/ethyl acetate=10/1), whereby 6.51 g of 3-(bromomethyl)biphenyl were obtained (yield: 45%). N-(4-tert-butylbenzyl)methylamine (2.78 g) and the 3-(bromomethyl)biphenyl were reacted at room temperature for 24 hours in the presence of sodium carbonate in N,N-dimethylformamide. The reaction mixture was extracted with chloroform and a saturated aqueous solution of sodium chloride. The organic layer was collected and then concentrated. The resulting concentrate was purified by chromatography on a silica gel column (eluent:hexane/chloroform=9/1), whereby 2.97 g of 4-tert-butyl-N-methyl-N-(3-phenylbenzyl)benzylamine (Compound 2) were obtained as a yellow oil (yield: 60.9%). Melting point: 175-176° C. The following is its NMR spectrum data.
Quantity
9.83 g
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reactant
Reaction Step One
Quantity
100 mL
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solvent
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Quantity
10.5 g
Type
reactant
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Quantity
150 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 3-phenyltoluene (1.80 mL, 10.9 mmol) in carbon tetrachloride (50 mL) was added N-bromosuccinimide (2.124 g, 11.93 mmol) and the mixture heated to 70° C. AIBN (50 mg, 0.30 mmol) was added and the mixture refluxed for 30 mins. Additional AIBN was added (50 mg, 0.30 mmol) and the mixture refluxed for 16 hours. The reaction was cooled, filtered, and the solvent evaporated in vacuo. The residue was chromatographed (Silica gel, 5% EtOAc in hexanes) to afford the title compound as a white solid.
Quantity
1.8 mL
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2.124 g
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50 mL
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50 mg
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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